cis-Chlorfenvinphos

Description

Contextual Significance of Organophosphate Pesticide Research

Organophosphorus compounds, a diverse class of chemicals, are extensively utilized globally as pesticides in agriculture to control pests and in public health to manage disease vectors. nih.govmdpi.com Their widespread application, estimated at millions of tons annually, stems from their high efficacy and relatively low environmental persistence compared to their organochlorine predecessors. mdpi.comfrontiersin.org However, the very properties that make them effective insecticides also pose significant risks to non-target organisms, including humans and wildlife. wisdomlib.orgnih.gov

The primary mechanism of action for organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system. nih.govnih.gov Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of nerve impulses and potentially severe health consequences. nih.gov Research into organophosphates is critical due to the vast scale of their use and the potential for both acute and chronic health effects. frontiersin.orgindonesianjournalofcancer.or.id Globally, millions of poisonings and hundreds of thousands of deaths are attributed to pesticide exposure annually, with organophosphates being a major contributor. frontiersin.orgnih.gov

Beyond acute toxicity, ongoing research continues to explore the long-term health implications of chronic, low-level exposure to these compounds. Studies have suggested links between organophosphate exposure and various health issues, underscoring the importance of continued investigation into their environmental fate, metabolic pathways, and interactions with biological systems. frontiersin.orgindonesianjournalofcancer.or.id The use of certain organophosphates has been restricted or banned in some regions due to these concerns. frontiersin.org

Isomeric Considerations in Organophosphate Studies: Focus on cis-Isomer Dynamics

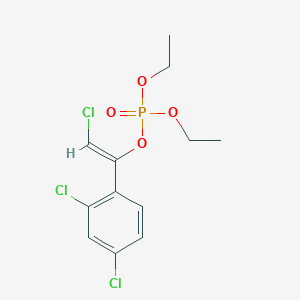

A critical aspect of organophosphate research involves the study of isomers—molecules that have the same chemical formula but different structural arrangements. In the case of Chlorfenvinphos (B103538), it exists as two geometric isomers: the cis (Z) and trans (E) isomers. inchem.orgnih.gov Technical grade Chlorfenvinphos is a mixture of these isomers, with the trans-isomer typically being the major component. inchem.orgnih.gov

The spatial arrangement of atoms in these isomers can significantly influence their physical, chemical, and biological properties. This includes differences in their insecticidal activity and their behavior in the environment. For many organophosphorus compounds, one stereoisomer is often significantly more toxic than the other. nih.gov For instance, the alpha (cis) isomer of Chlorfenvinphos is noted to be less insecticidally active than the beta (trans) isomer. inchem.org

Research has shown that the isomeric composition of Chlorfenvinphos can change after its application. For example, a rearrangement from the trans to the cis isomer has been observed on plant foliage, a conversion attributed to photochemical processes. cdc.gov However, this same conversion was not observed when Chlorfenvinphos was applied directly to soil. cdc.gov Furthermore, studies on the degradation of Chlorfenvinphos in soil have noted changes in the ratio of the isomers over time. apvma.gov.au For example, in one study, the cis-isomer, which initially constituted about 10% of the technical material, was reduced to about 5% after 168 days in natural soils. apvma.gov.au

Interactive Data Table: Properties of Chlorfenvinphos Isomers

Below is a summary of key properties related to the isomers of Chlorfenvinphos.

| Property | cis-Isomer (alpha-isomer) | trans-Isomer (beta-isomer) | Technical Mixture |

| Common Name | cis-Chlorfenvinphos | trans-Chlorfenvinphos | Chlorfenvinphos |

| Typical % in Technical Grade | ~9.7% inchem.org | ~83.8% inchem.org | >92% total isomers inchem.orgnih.gov |

| Insecticidal Activity | Less active inchem.org | More active inchem.org | N/A |

| Photochemical Conversion | Can be formed from the trans-isomer on plant foliage cdc.gov | Can convert to the cis-isomer on plant foliage cdc.gov | N/A |

| Soil Degradation | Proportion can decrease over time apvma.gov.au | Proportion can decrease over time | N/A |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAVDKDHPDSCTO-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3O4P | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315710 | |

| Record name | cis-Chlorfenvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998), Colorless liquid with a mild odor; [ATSDR PHS], ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorofenvinphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

333 to 338 °F at 0.5 mmHg (EPA, 1998), Amber liquid; bp: 167-170 °C at 0.5 mm Hg /Technical chlorfenvinphos/, at 0.07kPa: 167-170 °C | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane., In water, 124 mg/l at 20 °C, Solubility in water: none | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.36 at 59.9 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu cm @ 20 °C, Relative density (water = 1): 1.36 | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4e-06 mmHg at 68 °F (EPA, 1998), 0.0000075 [mmHg], Vapor pressure: 1.7X10-7 mm Hg @ 25 °C /Technical/, 7.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorofenvinphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Yellowish liquid, Amber-colored liquid | |

CAS No. |

470-90-6, 18708-87-7, 135373-33-0 | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-Chlorfenvinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18708-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenvinphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfenvinphos, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018708877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135373330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Chlorfenvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorfenvinphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENVINPHOS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871L5HXP4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-9 to -2 °F (EPA, 1998), -23 to -19 °C, -19 - -23 °C | |

| Record name | CHLORFENVINFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFENVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORFENVINPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Fate and Dynamics of Cis Chlorfenvinphos

Environmental Transformation Pathways

The persistence of cis-Chlorfenvinphos in the environment is governed by several key transformation pathways, including phototransformation, hydrolysis, and microbial degradation.

Phototransformation Processes

Sunlight plays a significant role in the transformation of chlorfenvinphos (B103538) isomers.

In the atmosphere, the primary mechanism for the breakdown of vapor-phase chlorfenvinphos is through reactions with photochemically-produced hydroxyl radicals (•OH). fao.orgapvma.gov.aunih.gov These highly reactive molecules, often referred to as the "detergent" of the troposphere, are crucial for oxidizing a wide array of pollutants. niwa.co.nzwikipedia.org The estimated half-life for the reaction of chlorfenvinphos with hydroxyl radicals in the atmosphere is approximately 7 hours. apvma.gov.aunih.gov This rapid degradation suggests that any chlorfenvinphos that volatilizes is not expected to persist in the air for long periods. apvma.gov.au The rate constant for this reaction is estimated to be 5.78 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov

Table 1: Atmospheric Phototransformation of this compound

| Degradation Pathway | Reactant | Estimated Half-Life | Rate Constant (at 25°C) |

| Hydroxyl Radical Reaction | •OH | ~7 hours apvma.gov.aunih.gov | 5.78 x 10⁻¹¹ cm³/molecule-sec nih.gov |

| Ozonation | O₃ | ~92 hours apvma.gov.au | Not specified |

This table is interactive. You can sort and filter the data by clicking on the column headers.

When applied to plant foliage, chlorfenvinphos can undergo photochemical isomerization. cdc.gov Specifically, a rearrangement from the trans-isomer to the cis-isomer has been observed on the surfaces of leaves, a conversion attributed to photochemical processes. cdc.gov This isomerization is a key transformation pathway on plant surfaces, with the initial half-life of chlorfenvinphos on foliage being reported as 2 to 3 days. cdc.gov

Atmospheric Phototransformation Kinetics via Hydroxyl Radical Reactions

Hydrolysis in Aqueous Systems: Influence of pH and Temperature

The breakdown of this compound in water is significantly influenced by the pH and temperature of the system. Hydrolysis is generally slow in neutral, acidic, and slightly alkaline conditions. nih.govapvma.gov.au For instance, at 38°C, the half-life was found to be greater than 700 hours at a pH of 1.1 and over 400 hours at a pH of 9.1. inchem.orgnih.govapvma.gov.au However, hydrolysis is rapid in strongly alkaline solutions. apvma.gov.au One study reported a half-life of 1.28 hours at pH 13 and 20°C. apvma.gov.au

Table 2: Hydrolysis Half-life of Chlorfenvinphos at Various pH and Temperatures

| pH | Temperature (°C) | Half-life |

| 1.1 | 38 | >700 hours inchem.orgnih.govapvma.gov.au |

| 6 | Not Specified | 4 days fao.org |

| 6-8 | 20 | 388-483 days fao.org |

| 9.1 | 38 | >400 hours inchem.orgnih.govapvma.gov.au |

| 9.1 | Not Specified | >16.7 days apvma.gov.au |

| 13 | 20 | 1.28 hours apvma.gov.au |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Microbial Degradation in Environmental Compartments

Microorganisms play a crucial role in the degradation of this compound, particularly in soil environments. cymitquimica.comfao.org

The rate of microbial degradation of chlorfenvinphos in soil is dependent on a variety of factors including soil type, organic matter content, temperature, moisture, and the history of pesticide use. cdc.govapvma.gov.au Studies have shown that degradation is much faster in non-sterile soil compared to sterile soil, highlighting the importance of microbial activity. fao.org In natural soils, the cis-isomer of chlorfenvinphos has been observed to disappear about twice as fast as the trans-isomer, suggesting a specific microbial degradation pathway for the cis form. capes.gov.br

Repeated applications of chlorfenvinphos to agricultural soils have been shown to enhance the microbial degradation of the pesticide. cdc.govnih.gov In soils with a history of chlorfenvinphos use, which likely contain microbial populations adapted to degrading the compound, half-lives (DT50) have been reported to be as low as 25 and 30 days. apvma.gov.au In contrast, in non-sterile soils without a history of accelerated degradation, DT50 values were around 50 to 56 days. apvma.gov.au

Temperature also significantly affects degradation rates. For example, in a study by Miles et al. (1983), the half-life of chlorfenvinphos in a sandy loam soil decreased from 14 weeks at 6°C to 2 weeks at 28°C. apvma.gov.au Soil moisture is another critical factor, with degradation being slower in air-dried soils compared to soils maintained at a higher moisture content. apvma.gov.au

Table 3: Degradation Half-lives (DT50) of Chlorfenvinphos in Soil under Various Conditions

| Soil Type | Organic Carbon (%) | pH | Temperature (°C) | Moisture | DT50 (days) | Notes |

| Sandy Loam | 1.7 | 8.0 | 28 | 60% MHC | 14 | apvma.gov.au |

| Organic Soil | 28.4 | 7.6 | 28 | 60% MHC | 42 | apvma.gov.au |

| Sandy Loam | 1.7 | 8.0 | 6 | 60% MHC | 98 | apvma.gov.au |

| Not Specified | 0.4-1.9 | 5.1-7.1 | 23 | Not Specified | 50-56 | Non-adapted soils apvma.gov.au |

| Not Specified | 0.4-1.9 | 5.1-7.1 | 23 | Not Specified | 25-30 | Adapted soils apvma.gov.au |

MHC = Moisture Holding Capacity This table is interactive. You can sort and filter the data by clicking on the column headers.

Aquatic Microbial Degradation

The breakdown of this compound in aquatic environments is significantly influenced by microbial activity. In studies comparing sterile and non-sterile water-sediment systems, the degradation of chlorfenvinphos was markedly faster in the presence of microorganisms. apvma.gov.aucdc.gov For instance, in one study, analyses of sterile control samples confirmed that microbial activity was the primary driver of degradation. apvma.gov.au The half-life of chlorfenvinphos in natural water systems has been observed to range from 7 to 70 days. apvma.gov.au In a study of a natural pond treated with chlorfenvinphos, the compound dissipated from the water column with a half-life of 8.3 days. apvma.gov.au Another study in river water determined a persistence half-life of 51.2 days when considering only chemical and biological degradation. rayfull.com The rate of this degradation is also influenced by temperature, with faster degradation occurring at higher temperatures. apvma.gov.au

Isolation and Characterization of Specific Microbial Populations Involved in Biodegradation

While specific studies on the isolation of microbial populations for the degradation of this compound are not extensively detailed in the provided information, the broader context of organophosphorus pesticide degradation highlights the critical role of microorganisms. oup.com The process of isolating pesticide-degrading microorganisms is fundamental to understanding the mechanisms of their metabolism and for developing bioremediation strategies. oup.com For many organophosphorus compounds, bacteria that can utilize them as a source of energy have been successfully isolated. oup.com These microbes often achieve degradation through hydrolysis of the P-O-alkyl and P-O-aryl bonds, which is a key detoxification step. oup.com The enhanced degradation of chlorfenvinphos in soils with a history of its application suggests the adaptation and proliferation of specific microbial populations capable of its breakdown. cdc.govnih.gov The principle of using native microorganisms from contaminated sites is a viable approach for bioremediation, as they are already adapted to the environment. mdpi.com

Environmental Transport and Distribution

The movement and partitioning of this compound in the environment are governed by several key processes, including its mobility in soil, adsorption to solids, and volatilization.

Soil Mobility and Leaching Potential

This compound is generally considered to have medium mobility in soil. nih.govfao.org This is supported by its soil organic carbon-water (B12546825) partitioning coefficient (Koc), which has been measured at 295 in silt loam soil. nih.gov This Koc value suggests a moderate potential for movement within the soil profile. nih.gov Field studies have consistently shown that chlorfenvinphos exhibits limited leaching. In a sandy loam soil, surface-applied chlorfenvinphos did not leach below a 15 cm depth over a 90-day period. nih.govfao.org Even with significant rainfall, only a very small percentage (1-1.5%) of the applied amount was found to have leached to a depth of 7.5–15 cm after 150 days. cdc.gov When applied as granules at a depth of 7.5 cm, there was minimal movement below 10 cm. apvma.gov.aucdc.gov Similarly, another study found no leaching below a 15 cm depth over 120 days. cdc.gov This low mobility suggests that contamination of groundwater through leaching is not a primary concern. apvma.gov.aucdc.gov

| Soil Mobility and Leaching Findings |

| Koc Value: 295 (silt loam soil), indicating medium mobility. nih.gov |

| Leaching Depth (Field Study 1): Did not leach below 15 cm in sandy loam soil over 90 days. nih.govfao.org |

| Leaching Percentage (Field Study 2): 1-1.5% leached to 7.5-15 cm after 150 days, despite 120 mm of rainfall in the first 60 days. cdc.gov |

| Leaching Depth (Granular Application): Little movement below 10 cm when applied at a 7.5 cm depth. apvma.gov.aucdc.gov |

| Leaching Depth (Field Study 3): No leaching below 15 cm over 120 days. cdc.gov |

Adsorption and Desorption Characteristics in Soil and Sediment

Adsorption to soil and sediment particles is a significant process affecting the environmental fate of this compound. cdc.gov The compound's adsorption is moderately strong, which contributes to its limited mobility. cdc.gov The adsorption process is influenced by the organic matter content of the soil, with slower degradation observed in soils with higher organic matter due to lower bioavailability. apvma.gov.au Experimental Kd sorption coefficients for chlorfenvinphos have been shown to range from 10.6 to 256.0 for various kaolinite (B1170537) and bentonite (B74815) clays, indicating that strong adsorption to clay particles is possible. nih.gov In a study using a silt loam with 2.0% organic carbon, the organic matter-water partitioning coefficient (KOM) was 170, which is equivalent to a KOC of 293. apvma.gov.au Desorption studies have revealed that the adsorption of chlorfenvinphos is not always completely reversible, exhibiting hysteresis in many cases. mdpi.com

| Adsorption/Desorption Parameters |

| Koc (Silt Loam Soil): 293-295. apvma.gov.aunih.gov |

| Kd (Kaolinite and Bentonite Clays): 10.6 - 256.0. nih.gov |

| KOM (Silt Loam Soil): 170. apvma.gov.au |

| Hysteresis: Observed in desorption studies, indicating partially irreversible adsorption. mdpi.com |

Volatilization from Environmental Surfaces

Volatilization of this compound from moist soil and water surfaces is not considered a major dissipation pathway. rayfull.comnih.gov This is due to its low vapor pressure and Henry's Law constant. apvma.gov.auapvma.gov.au While some volatilization can occur, the compound is expected to degrade relatively quickly in the atmosphere. The estimated atmospheric half-life due to reaction with hydroxyl radicals is about 7 hours, and with ozone is 92 hours. apvma.gov.aucdc.gov Therefore, any chlorfenvinphos that does volatilize is not expected to persist in the air. apvma.gov.au

Dissipation in Natural Water and Sediment Systems

The dissipation of this compound in natural water and sediment systems is relatively rapid, with reported half-lives for the entire system ranging from 27 to 91 days, with the rate being proportional to the temperature. apvma.gov.au In a study where a natural pond was treated with chlorfenvinphos, the half-life in the water column was 8.3 days. apvma.gov.au Another study reported a whole-system half-life of 27.0 days. apvma.gov.au In river water, when processes like volatilization and adsorption were also considered, the half-life was 13.2 days. rayfull.com Adsorption to sediment plays a key role in its removal from the water column. cdc.gov In one pond study, the peak concentration in the sediment was observed 4.8 days after application. apvma.gov.au

| Dissipation Half-life (t½) in Water/Sediment Systems |

| Natural Pond Water: 8.3 days. apvma.gov.au |

| River Water (Chemical & Biological Degradation): 51.2 days. rayfull.com |

| River Water (All Processes): 13.2 days. rayfull.com |

| Whole Water-Sediment System: 27.0 - 91 days. apvma.gov.au |

Environmental Persistence in Various Matrices

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. For this compound, this is a critical aspect of its environmental fate, as its longevity in different environmental compartments—such as soil, water, and sediment—determines its potential for long-term impact and exposure. The persistence is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

The degradation of this compound in the environment is influenced by a combination of biotic and abiotic factors. Biodegradation by microorganisms is a primary pathway for its breakdown in soil and water. cdc.govcdc.gov Abiotic processes such as hydrolysis and photolysis also contribute to its degradation, although their significance varies depending on the environmental matrix and conditions. cdc.gov

Persistence in Soil

The persistence of this compound in soil is highly variable and is significantly affected by soil type, organic matter content, moisture, temperature, and the history of pesticide application. cdc.govcdc.gov

Detailed Research Findings:

Influence of Soil Type and Organic Matter: Research has consistently shown that this compound is more persistent in soils with high organic matter content, such as peat soils, compared to sandy soils. cdc.govcdc.gov In one study, a peat soil with 47.8% organic matter retained 70% of the applied chlorfenvinphos after 21 weeks, and 30% remained after nearly a year. cdc.govcdc.gov In contrast, sandy soils with low organic matter (1.6–2.2%) showed that only 3–15% of the applied amount remained after 15 weeks. cdc.govcdc.gov The strong adsorption of the compound to organic matter in peat soils is thought to reduce its availability to microorganisms, thereby slowing down its degradation. cdc.gov

Role of Microbial Degradation: Biodegradation is the dominant process for the loss of chlorfenvinphos from soil. cdc.govcdc.gov Laboratory studies comparing sterilized and unsterilized soil demonstrated that the disappearance rate of chlorfenvinphos was more than 15 times slower in sterilized soil, highlighting the critical role of microbial activity. cdc.gov Repeated applications of chlorfenvinphos can lead to enhanced microbial degradation, as specific soil microbial populations adapt to using the pesticide as a substrate. cdc.gov

Effect of Temperature and Moisture: Higher temperatures generally lead to faster degradation rates, likely due to increased microbial enzyme activity. apvma.gov.au For instance, in a study on sandy loam and organic muck soils, degradation was faster at higher temperatures. apvma.gov.au Soil moisture content also plays a role, with degradation being influenced by the availability of water for microbial processes and hydrolysis. cdc.gov

Half-Life Variations: The half-life of chlorfenvinphos in soil can range widely. In sandy soils, initial half-life values have been reported to be between 4 and 30 weeks. cdc.govcdc.gov In agricultural soils used for growing crops like cauliflower and cabbage, the half-life of chlorfenvinphos was found to be between 9 and 35 days. cdc.gov

Table 1: Half-life of Chlorfenvinphos in Different Soil Types

| Soil Type | Organic Matter (%) | pH | Half-life (DT50) | Reference |

| Sandy Loam | 1.6 | 7.2 | Varies with temp | apvma.gov.au |

| Organic Muck | 27.8 | 6.5 | Varies with temp | apvma.gov.au |

| Peat Soil | 47.8 | 6.0 | 16-23 weeks | cdc.govcdc.govinchem.org |

| Sandy Soils | 1.6-2.2 | 6.9-7.5 | 4-30 weeks | cdc.govcdc.gov |

| Agricultural Soil | Not Specified | Not Specified | 9-35 days | cdc.gov |

Persistence in Water and Sediment

In aquatic environments, the persistence of this compound is governed by processes such as hydrolysis, biodegradation, and adsorption to sediment and suspended particles. cdc.govcdc.gov

Detailed Research Findings:

Photolysis: Direct photolysis is not a significant degradation process for chlorfenvinphos in water, as it does not absorb UV light at wavelengths greater than 290 nm. cdc.gov However, photochemical processes have been implicated in the conversion of the trans isomer to the more stable cis isomer on plant foliage. cdc.gov

Biodegradation: As in soil, biodegradation is a key process for the breakdown of chlorfenvinphos in aquatic systems. cdc.gov Microbial degradation is likely the dominant degradation process in natural waters. cdc.gov

Adsorption to Sediment: this compound has a moderate tendency to adsorb to suspended solids and sediment in the water column. cdc.gov This partitioning from the water to particulate matter can be a significant transport mechanism. cdc.gov Once in the sediment, it can persist, with degradation being influenced by the same factors as in soil, including microbial activity and organic matter content. apvma.gov.au In one field study, chlorfenvinphos dissipated from the water column with a half-life of 8.3 days, while the whole system (water and sediment) half-life was 27.0 days, indicating that microbial activity was responsible for the degradation. apvma.gov.au

Table 2: Hydrolytic Half-life of Chlorfenvinphos in Water

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 1.1 | 38 | >700 hours | inchem.orgnih.gov |

| 6 | 20-30 | 170 days | cdc.govcdc.gov |

| 8 | 20-30 | 80 days | cdc.govcdc.gov |

| 9.1 | 38 | >400 hours | inchem.orgnih.gov |

Biotransformation and Metabolic Pathways of Cis Chlorfenvinphos in Organisms

Mammalian Metabolism

In mammals, cis-chlorfenvinphos undergoes extensive metabolism primarily in the liver, leading to the formation of various metabolites that are more readily excreted from the body.

Absorption, Distribution, and Excretion Profiles

Following oral administration in mammals such as rats and dogs, chlorfenvinphos (B103538) is rapidly absorbed and subsequently eliminated. inchem.org In rats given an oral dose, a significant portion of the administered radiolabeled chlorfenvinphos was excreted in the urine within the first 24 to 48 hours. inchem.org Fecal elimination accounted for a smaller percentage of the excreted substance. inchem.org Similarly, in dogs, the majority of an oral dose was eliminated through urine within 24 hours. inchem.org Studies have shown that after absorption, unchanged chlorfenvinphos can be detected in the peripheral blood. inchem.org The compound does not tend to accumulate in tissues. wikipedia.org In a human volunteer study, oral administration of radiolabeled chlorfenvinphos resulted in rapid urinary excretion, with 94% of the dose eliminated within 24 hours. inchem.orgapvma.gov.au

Proposed Metabolic Pathways and Metabolite Identification

The metabolism of this compound in mammals proceeds through several key pathways, including oxidative dealkylation, hydrolysis, and the formation of conjugated products. The primary site of metabolism is the liver, where enzymes facilitate these transformations. wikipedia.org

One of the main metabolic reactions is the oxidative dealkylation of the ethyl groups attached to the phosphate (B84403) ester. wikipedia.orgcdc.gov This process leads to the formation of 2-chloro-1-(2,4-dichlorophenyl) vinyl ethyl hydrogen phosphate and acetaldehyde. wikipedia.orgcdc.gov The resulting phosphate metabolite can be further broken down. wikipedia.org

Hydrolysis of the vinyl phosphate bond is another significant pathway, resulting in the formation of various breakdown products.

Key identified urinary metabolites in rats include:

2-chloro-1-(2,4-dichlorophenyl) vinyl ethyl hydrogen phosphate inchem.org

[1-(2,4-dichlorophenyl) ethyl β-D-glucopyranosid] uronic acid (a glucuronide conjugate) inchem.org

2,4-dichloromandelic acid inchem.org

2,4-dichlorophenylethanediol glucuronide inchem.org

2,4-dichlorohippuric acid (glycine conjugate) inchem.orgnih.gov

The formation of these metabolites indicates that the metabolic process involves de-ethylation, hydrolysis of the vinyl phosphate bond, reduction of a ketone group, and conjugation with glucuronic acid and glycine. inchem.org

Enzyme Systems Involved in Xenobiotic Biotransformation

Several enzyme systems are responsible for the biotransformation of this compound in mammals. These include:

Mixed-function oxidases (MFOs), particularly cytochrome P450 enzymes located in liver microsomes, play a central role in the initial oxidative dealkylation of chlorfenvinphos. wikipedia.orgresearchgate.net The activity of these enzymes can be induced by pretreatment with substances like phenobarbital (B1680315) or dieldrin, which can increase the rate of chlorfenvinphos metabolism. apvma.gov.aucdc.gov

Esterases are involved in the hydrolysis of the phosphate ester bonds of chlorfenvinphos and its metabolites.

Glutathione (B108866) S-transferases (GSTs) facilitate the conjugation of metabolites with glutathione, a key step in their detoxification and subsequent excretion. wikipedia.org

The interplay of these enzyme systems is crucial for the detoxification of chlorfenvinphos.

Interspecies Variations in Metabolic Profiles

Significant variations in the rate and profile of chlorfenvinphos metabolism have been observed among different mammalian species. These differences can contribute to the observed variations in acute toxicity.

For instance, the rate of oxidative detoxification (O-dealkylation) in the liver varies considerably, with the relative rates in liver slices following the order: rat < mouse < rabbit < dog. apvma.gov.aucdc.gov This suggests that dogs are more efficient at detoxifying chlorfenvinphos through this pathway compared to rats. apvma.gov.au In vitro studies have also shown that chlorfenvinphos metabolism is more rapid in dogs than in rats. apvma.gov.au These interspecies differences in metabolic capacity are a key factor in the differential susceptibility of various species to the toxic effects of chlorfenvinphos. cdc.gov

Plant Metabolism and Translocation

The fate of this compound in plants involves absorption through the foliage and subsequent metabolic breakdown.

Foliar Absorption and Metabolism

When applied to plant foliage, chlorfenvinphos can be absorbed by the leaves. nih.gov Studies on cabbage have shown that the initial half-life of chlorfenvinphos on foliage is approximately 2-3 days, with the rate of degradation slowing down thereafter. cdc.gov A significant portion of the applied compound can be lost from the foliage within a few days, likely due to volatilization. cdc.govapvma.gov.au

There is evidence of a photochemical conversion of the trans-isomer to the cis-isomer on plant foliage. cdc.gov Research indicates that there is no significant translocation of radioactivity from treated leaves to other parts of the plant, suggesting that the absorbed compound and its metabolites remain localized within the treated foliage. apvma.gov.au The full metabolic pathway in plants has not been completely elucidated, but it is clear that the parent compound is degraded over time. apvma.gov.au

Root Uptake and Systemic Translocation

The absorption of chlorfenvinphos from the soil by plant roots and its subsequent movement throughout the plant, known as systemic translocation, has been the subject of scientific investigation. Studies using radiolabelled chlorfenvinphos applied to soil have demonstrated that plants can absorb the compound through their root systems. For instance, in greenhouse studies where cabbage was grown in soil treated with 14C-labelled chlorfenvinphos, the compound was taken up by the plant. inchem.org

However, the extent of translocation from the roots to other parts of the plant, or from treated leaves to other tissues, appears to be limited. Research has shown no evidence of translocation of radioactivity from treated leaves to untreated parts of the plant following foliar application. apvma.gov.au When applied to soil, the majority of the substance and its metabolites tend to remain concentrated in the roots of crops like carrots and the bulbs of onions, with very little moving into the foliage.

Research on various crops grown in soil treated with chlorfenvinphos revealed that the residues, including the cis-isomer, were primarily located in the peel of root vegetables. In carrots, residues were found almost exclusively in the peel, while in potatoes, they were concentrated in the outer 1-2 mm layer. This suggests that while root uptake occurs, extensive systemic translocation into the edible aerial or internal parts of the plant is not a major pathway.

Table 1: Residue Distribution of Chlorfenvinphos in Plants Following Soil Application

| Crop | Plant Part | Residue Findings |

|---|---|---|

| Cabbage | Roots | Residues detected following uptake from treated soil. |

| Carrots | Peel | Residues almost exclusively found in the peel. |

| Core | Negligible residues found in the core. | |

| Potatoes | Peel (outer 1-2mm) | Residues concentrated in the outer layer. |

| Inner Tuber | Minimal residues detected. | |

| Onions | Bulb | Residues concentrated in the bulb. |

| Foliage | Very little translocation observed into the foliage. |

Metabolite Formation in Plant Tissues (e.g., sugar conjugates)

Once absorbed by plants, this compound undergoes biotransformation into various metabolites. The metabolic pathways in plants, while not fully elucidated, involve several key chemical reactions. apvma.gov.auapvma.gov.au A primary degradation route is the hydrolysis of the phosphate ester bond. nih.gov

The breakdown of chlorfenvinphos in plants leads to the formation of several key substances. These include:

Desethyl-chlorfenvinphos : Formed by the removal of one of the ethyl groups from the phosphate ester. nih.gov

2,4-Dichlorophenacyl chloride

1-(2,4-Dichlorophenyl)ethan-1-ol

2,4-Dichlorobenzoic acid

2,4-Dichloromandelic acid

A significant metabolic process in plants is conjugation, where the initial metabolites are bound to endogenous molecules like sugars. nih.govresearchgate.net This process increases the water solubility of the compounds, which facilitates their storage and detoxification within the plant, often in vacuoles. nih.gov For chlorfenvinphos, water-soluble metabolites have been identified in plants, which are likely conjugates of the primary metabolites. While the specific structure of these sugar conjugates for this compound is not extensively detailed in available literature, it represents a recognized pathway for pesticide metabolism in plant species. nih.govresearchgate.net

Furthermore, a photochemical conversion of the trans-isomer to the cis-isomer has been observed on the foliage of treated plants, adding another layer to the compound's fate in the plant environment. cdc.gov

Table 2: Identified or Proposed Metabolites of Chlorfenvinphos in Plants

| Metabolite Name | Precursor Compound | Metabolic Process |

|---|---|---|

| desethyl-chlorfenvinphos | Chlorfenvinphos | O-de-ethylation |

| 2,4-Dichlorophenacyl chloride | Chlorfenvinphos | Hydrolysis |

| 1-(2,4-Dichlorophenyl)ethan-1-ol | 2,4-Dichlorophenacyl chloride | Reduction |

| 2,4-Dichloromandelic acid | 1-(2,4-Dichlorophenyl)ethan-1-ol | Oxidation |

| 2,4-Dichlorobenzoic acid | 2,4-Dichloromandelic acid | Oxidation/Decarboxylation |

| Water-soluble conjugates | Primary Metabolites | Conjugation (e.g., with sugars) |

Metabolism in Invertebrates and Other Organisms

The metabolism of chlorfenvinphos in invertebrates is crucial to its function as an insecticide. Like other organophosphorus compounds, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is vital for nerve function in insects. apvma.gov.au

In aquatic invertebrates, metabolic pathways for organophosphate pesticides generally involve oxidation and hydrolysis. nih.gov For example, midges of the Chironomus species are known to metabolize organophosphates through oxidative desulfurization to their corresponding oxon forms or through hydrolysis to phenols. nih.gov The enzymes responsible for these transformations include mixed-function oxidases (such as cytochrome P450) and carboxylesterases, which perform Phase I reactions. nih.gov Subsequently, the resulting metabolites can be conjugated with molecules like glutathione in Phase II reactions, catalyzed by glutathione-S-transferases (GSTs). nih.gov

Aquatic invertebrates are considered to be at high risk from chlorfenvinphos exposure. apvma.gov.auherts.ac.uk The compound's toxicity varies among species, influenced by their respective metabolic capabilities.

In soil ecosystems, microorganisms play a significant role in the degradation of chlorfenvinphos. Enhanced microbial degradation (EMD) has been observed in some agricultural settings, such as mushroom cultivation, where the repeated application of the insecticide led to a microbial population capable of breaking it down more rapidly. apvma.gov.au This demonstrates that specific microorganisms can adapt to use the compound as a substrate, influencing its persistence in the environment. Studies have shown that in non-sterile soils, chlorfenvinphos degrades significantly faster than in sterilized soils, confirming the critical role of microbial action. apvma.gov.au

Table 3: Key Metabolic Processes for Chlorfenvinphos in Invertebrates and Microorganisms

| Organism Group | Key Metabolic Pathways | Relevant Enzymes | Result |

|---|---|---|---|

| Insects (general) | Inhibition of Acetylcholinesterase | Acetylcholinesterase (target) | Neurotoxicity |

| Aquatic Invertebrates | Oxidation, Hydrolysis, Conjugation | Cytochrome P450, Carboxylesterases, Glutathione-S-transferases | Detoxification/Metabolism |

| Soil Microorganisms | Biodegradation | Various microbial enzymes | Breakdown of parent compound |

Ecotoxicological Assessment of Cis Chlorfenvinphos

Aquatic Ecotoxicity

The presence of cis-chlorfenvinphos in aquatic environments poses a considerable risk to a range of organisms, from fish to invertebrates and microbial communities.

Toxicity to Fish Species (acute and chronic effects)

This compound, as a component of technical chlorfenvinphos (B103538), demonstrates moderate to very high toxicity to fish species, varying significantly among different types of fish. Acute toxicity, measured by the 96-hour median lethal concentration (LC50), indicates high susceptibility in species like carp (B13450389) and Tilapia nilotica. apvma.gov.au For instance, the mosquitofish (Gambusia holbrooki) exhibited significant behavioral impairment and acetylcholinesterase (AChE) inhibition when exposed to sublethal concentrations of a commercial formulation of chlorfenvinphos. nih.gov The 96-hour behavioral EC50 values for this species ranged from 5.2 to 9.0 µg/L, with a strong inhibition of AChE observed at an IC50 of 3.55 µg/L. nih.gov

Chronic exposure studies have established a 7-day No-Observed-Effect Concentration (NOEC) for rainbow trout at 10 µg/L and a Lowest-Observed-Effect Concentration (LOEC) at 100 µg/L. apvma.gov.au

Table 1: Acute and Chronic Toxicity of Chlorfenvinphos to Various Fish Species

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 7,630 | 96 hours | hpc-standards.com |

| Rainbow Trout (Oncorhynchus mykiss) | 7-day NOEC | 10 | 7 days | apvma.gov.au |

| Rainbow Trout (Oncorhynchus mykiss) | 7-day LOEC | 100 | 7 days | apvma.gov.au |

| Fathead Minnow (Pimephales promelas) | 7-day NOEC | 5,440 | 7 days | hpc-standards.com |

| Salmonidae family | 96-hour LC50 | 1.1 (a.i. mg/L) | 96 hours | rayfull.com |

| Mosquitofish (Gambusia holbrooki) | 96-hour IC50 (AChE Inhibition) | 3.55 | 96 hours | nih.gov |

| Mosquitofish (Gambusia holbrooki) | 96-hour EC50 (Behavioral) | 5.2 - 9.0 | 96 hours | nih.gov |

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

Aquatic invertebrates are particularly vulnerable to this compound. apvma.gov.au Studies on Daphnia magna, a key indicator species, consistently show high acute toxicity. The median effective concentration (EC50) for immobilization varies slightly across studies but remains in the low microgram-per-liter range, highlighting its potent effect. For example, a 48-hour EC50 for Daphnia magna has been reported as low as 0.00025 mg/L (0.25 µg/L). rayfull.com Other studies report 24-hour and 48-hour EC50 values of 8.0 mg/L and 6.0 mg/L, respectively, though these higher values may reflect differences in test conditions or formulations. hpc-standards.com The high toxicity to aquatic invertebrates is a significant concern for potential spray drift and runoff from agricultural applications. apvma.gov.au

**Table 2: Acute Toxicity of Chlorfenvinphos to *Daphnia magna***

| Endpoint | Value | Exposure Duration | Reference |

|---|---|---|---|

| EC50 (Immobilization) | 0.25 µg/L | 48 hours | rayfull.com |

| EC50 (Immobilization) | 8,000 µg/L | 24 hours | hpc-standards.com |

| EC50 (Immobilization) | 6,000 µg/L | 48 hours | hpc-standards.com |

Effects on Algal and Microbial Populations in Aquatic Environments

The impact of this compound extends to primary producers and microbial communities in aquatic systems. The compound is classified as moderately toxic to algae. For the green algae Selenastrum capricornutum, the 96-hour IC50 (concentration causing 50% inhibition of growth) was determined to be 1,600 µg/L. Other studies have reported a 24-hour EC50 for Chlorella vulgaris at 245 mg/L and for Pseudokirchneriella subcapitata at 10 mg/L. hpc-standards.com

In terms of microbial populations, biodegradation is recognized as the primary process for the loss of chlorfenvinphos from natural waters. cdc.govcdc.gov This suggests that while the compound can be toxic, aquatic microorganisms also play a crucial role in its degradation, with dissipation being much faster in natural systems compared to sterile environments. cdc.gov

Terrestrial Ecotoxicity

On land, this compound presents a high risk to avian species and can affect essential soil organisms.

Avian Toxicity (acute and subchronic effects, brain acetylcholinesterase inhibition)

Chlorfenvinphos is categorized as highly toxic to birds. apvma.gov.auherts.ac.uk The acute oral median lethal dose (LD50) for the Bobwhite quail (Colinus virginianus) is 80 mg a.i./kg. rayfull.com

Subchronic exposure studies also highlight significant neurological effects. In one study, pigeons and pheasants fed a diet containing 100 mg a.i./kg of chlorfenvinphos for 28 days showed significantly depressed brain acetylcholinesterase activity compared to controls, even without showing outward symptoms of organophosphate poisoning. This establishes a 28-day Lowest-Observed-Effect Concentration (LOEC) of 100 mg a.i./kg for these species based on brain esterase inhibition. As with other organophosphates, the inhibition of acetylcholinesterase is the primary mechanism of toxicity, leading to neurotoxic effects. researchgate.net

Table 3: Avian Toxicity of Chlorfenvinphos

| Species | Endpoint | Value (mg a.i./kg) | Exposure Duration | Effect | Reference |

|---|---|---|---|---|---|

| Bobwhite quail (Colinus virginianus) | Acute Oral LD50 | 80 | Single Dose | Mortality | rayfull.com |

| Pigeon, Pheasant | 28-day LOEC | 100 (in diet) | 28 days | Brain Acetylcholinesterase Inhibition |

Effects on Soil Organisms (e.g., earthworms, microbial processes)

Earthworms, which are vital for soil health, are susceptible to chlorfenvinphos. The compound is considered moderately toxic to earthworms. herts.ac.uk A study on Eisenia fetida found that the organophosphate was rapidly and irreversibly bound to biomolecules within the earthworm. acs.org This binding to the target site likely contributes to its toxicity. The bioavailability and toxicity of the insecticide in soil are influenced by the soil's organic matter content, with higher organic matter reducing both uptake and toxicity. acs.org

Toxicity to Beneficial Insects (e.g., honeybees)

The impact of pesticides on non-target beneficial insects, particularly pollinators like the honeybee (Apis mellifera), is a critical aspect of their ecotoxicological assessment. Chlorfenvinphos, an organophosphate insecticide, is recognized as being toxic to honeybees. herts.ac.ukherts.ac.uk It functions as an acetylcholinesterase (AChE) inhibitor, disrupting the nervous system. herts.ac.uk

Residue analysis of beehive products has shown that chlorfenvinphos can be detected in pollen and can accumulate in beeswax. plos.orgnih.govapvma.gov.au This indicates potential routes of exposure for bees within the hive environment. plos.org

Table 1: Acute Toxicity of Chlorfenvinphos to Honeybees (Apis mellifera)

| Parameter | Value (µg/bee) | Toxicity Classification | Source |

|---|---|---|---|

| Oral LD₅₀ | 0.55 | Highly Toxic | |

| Contact LD₅₀ | 4.1 | Moderately Toxic | |

| Contact LD₅₀ | 0.41 | Moderately Toxic |

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from all environmental sources, while bioconcentration specifically refers to uptake from the water. The potential for this compound to accumulate in organisms is a key consideration in its environmental risk profile.

The bioaccumulation potential of a chemical is often initially estimated using its octanol-water partition coefficient (log Kow). For chlorfenvinphos, the log Kow suggests a moderate potential for bioconcentration in aquatic organisms. Based on this, various models have estimated the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. These estimations for chlorfenvinphos have produced a wide range of BCF values, from 37 to 460.

More specific data for this compound indicates a low potential for bioconcentration based on an estimated BCF of 28. However, a study that considered the differing metabolic rates of the two isomers estimated a higher BCF value for the cis-isomer, in the range of 230–400. This higher estimate is attributed to the slower degradation rate of the cis-isomer compared to the trans-isomer, which could lead to greater accumulation in tissues.

Experimentally, a bioconcentration study on the golden orfe (Leuciscus idus) exposed to chlorfenvinphos resulted in a BCF of 90. nih.gov Furthermore, studies have confirmed that chlorfenvinphos residues can accumulate in the beeswax of beehives. apvma.gov.au

Table 2: Bioconcentration Factor (BCF) Data for Chlorfenvinphos and its Isomers

| Compound | BCF Value | Method | Organism/System | Source |

|---|---|---|---|---|

| This compound | 28 | Estimated from log Kow | Aquatic Organisms | |

| Chlorfenvinphos | 37 - 460 | Estimated from regression equations | Aquatic Organisms | |

| This compound | 230 - 400 | Estimated based on metabolic rates | Not Specified | |

| Chlorfenvinphos | 90 | Experimental | Golden orfe (Leuciscus idus) | nih.gov |

Mechanisms of Toxicity and Health Implications of Cis Chlorfenvinphos

Neurotoxicity Mechanisms

The primary mechanism of toxicity for cis-Chlorfenvinphos, an organophosphate insecticide, is neurotoxicity, stemming from its effects on the nervous system. herts.ac.ukherts.ac.uk This manifests through several key pathways, including the inhibition of a critical enzyme, the induction of oxidative stress, and subsequent neurological and behavioral changes.

Acetylcholinesterase (AChE) Inhibition and Cholinergic Syndrome

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. herts.ac.ukherts.ac.ukwikipedia.org By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to the overstimulation of cholinergic receptors in both the central and peripheral nervous systems. wikipedia.orgresearchgate.net This overstimulation results in a condition known as cholinergic syndrome. wikipedia.orgmsdvetmanual.com

The inhibition of AChE by organophosphates like this compound occurs through phosphorylation of the enzyme's active site. wikipedia.org While this phosphorylation can be initially reversible, it can undergo a process called "aging," where it becomes irreversible, leading to prolonged enzyme inactivation. wikipedia.org

The clinical manifestations of cholinergic syndrome are widespread and depend on the part of the nervous system affected. wikipedia.org Symptoms can include hypersecretions (such as salivation, lacrimation, and urination), gastrointestinal issues (like diarrhea and vomiting), bronchoconstriction, muscle fasciculations, and weakness. msdvetmanual.com In severe cases, it can lead to respiratory failure, which is often the cause of death in acute poisoning. wikipedia.org

An intermediate syndrome has also been described in organophosphate poisoning, occurring between the acute cholinergic crisis and the onset of delayed neuropathy. vghtpe.gov.tw This syndrome is characterized by muscle weakness, particularly affecting respiratory muscles, and can contribute significantly to morbidity and mortality. vghtpe.gov.tw

Impact on Brain Oxidative Status and Antioxidative Enzyme Systems

Beyond its direct effects on the cholinergic system, this compound has been shown to induce oxidative stress in the brain. nih.gov This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the capacity of the body's antioxidant defense systems to neutralize them. researchgate.netresearchgate.net

Studies in rats have demonstrated that subchronic exposure to chlorfenvinphos (B103538) leads to changes in the brain's oxidative status. nih.gov Specifically, an increase in the activities of key antioxidative enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR) has been observed. nih.govresearchgate.net This enzymatic upregulation is a cellular response to combat the increased levels of ROS.

Despite the increased activity of these enzymes, a decrease in the level of reduced glutathione (GSH), a crucial non-enzymatic antioxidant, has also been reported. nih.gov This depletion of GSH suggests that the antioxidant system is overwhelmed by the extent of oxidative stress. nih.govresearchgate.net Oxidative stress is a known pathomechanism in various neurological disorders. nih.gov

Neurological Disorders and Behavioral Effects

The neurotoxic effects of this compound can lead to a range of neurological disorders and behavioral changes. herts.ac.ukherts.ac.uk Chronic, low-level exposure to organophosphates has been associated with a variety of neuropsychological and psychiatric issues. food.gov.uk

Symptoms frequently reported by individuals with long-term exposure to organophosphates include:

Anxiety

Confusion

Depression

Headache

Fatigue

Impaired concentration

Irritability

Memory loss

Muscular pains and spasms

Nausea

Nightmares

Numbness of the extremities

Respiratory disease

Sleep disorders food.gov.uk

Exposure to organophosphates has also been linked to more severe neurological conditions and developmental issues. researchgate.netmdpi.com While direct causal links in humans can be challenging to establish, the known mechanisms of neurotoxicity provide a strong basis for these associations. mdpi.com

Genotoxicity and Mutagenicity Assessment

The assessment of the genotoxic and mutagenic potential of chemicals is crucial for understanding their long-term health risks. Genotoxicity refers to the ability of a substance to damage the genetic information within a cell, while mutagenicity is the capacity to induce mutations. currentseparations.com

Standardized tests, such as the bacterial reverse mutation assay (Ames test), are commonly used as an initial screen for genotoxic activity. fao.org This test detects point mutations in strains of Salmonella typhimurium and Escherichia coli. fao.org A positive result in the Ames test indicates that a substance can induce mutations in these bacteria, suggesting a potential for similar effects in other organisms. fao.org

While some sources state that no significant genotoxicity has been reported for chlorfenvinphos, it is important to note that the genotoxicity of a technical pesticide product can be influenced by its impurities. wikipedia.orgrjpbr.com Therefore, testing of the specific technical product is essential for a comprehensive assessment. rjpbr.com Further research using a battery of in vitro and in vivo tests would be necessary to definitively characterize the genotoxic and mutagenic profile of this compound.

Endocrine Disrupting Properties and Mechanisms

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system. nih.govnih.gov This interference can occur through various mechanisms, including mimicking or blocking hormone receptors, altering hormone synthesis and metabolism, and disrupting feedback loops. nih.gov

Identification as an Endocrine Disruptor

This compound has been identified as an endocrine disruptor. herts.ac.ukherts.ac.uk It is included in lists of chemicals with known or suspected endocrine-disrupting properties. mdpi.comiehconsulting.co.uk The European Commission has established a community strategy for endocrine disrupters, which includes a priority list of substances for further evaluation. europa.eu

The mechanisms by which this compound exerts its endocrine-disrupting effects are a subject of ongoing research. As an organophosphate pesticide, it belongs to a class of chemicals that have been shown to have endocrine-disrupting properties. nih.gov The potential for these chemicals to interfere with hormonal signaling pathways is a significant public health concern, as it can lead to a variety of adverse health outcomes, including reproductive and developmental problems. beyondpesticides.orgoecd.org

Research on Hormonal Pathway Modulation

Chlorfenvinphos has been identified as a potential endocrine disruptor. herts.ac.uk Research indicates that it can modulate hormonal pathways, affecting the concentration of crucial steroid hormones.

One study investigated the effects of a single oral administration of chlorfenvinphos on plasma corticosteroid levels in rats. nih.gov The research observed a significant increase in both corticosterone (B1669441) and aldosterone (B195564) concentrations following exposure. nih.gov The peak increase in these plasma corticosteroids occurred within one hour of administration. nih.gov Notably, this rapid hormonal change happened while brain acetylcholinesterase activity was only slightly inhibited, suggesting that the alterations in plasma corticosteroids are not directly related to the compound's primary mechanism of AChE inhibition in the brain. nih.gov

Some organophosphorus pesticides have been reported to exert effects on thyroid and estrogen pathways, primarily by preventing the binding of the thyroid receptor or by increasing the expression of estrogen receptors. researchgate.net

Table 1: Effects of this compound on Plasma Corticosteroid Levels in Rats

This table summarizes the observed changes in hormone concentrations in rats following a single oral dose of chlorfenvinphos.

| Hormone | Time Post-Administration | Observation |

| Corticosterone | 1 and 3 hours | Significant increase. nih.gov |

| Aldosterone | 1 to 6 hours | Significant increase. nih.gov |

Hepatic and Renal Toxicity

Toxicological assessments have examined the potential for this compound to induce toxicity in the liver and kidneys, primarily through animal studies, as human data on these specific effects are limited. nih.gov